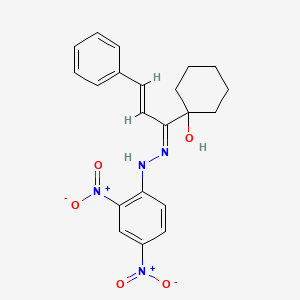![molecular formula C17H16N2O3S B5799312 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5799312.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as HCTA and is a derivative of acrylamide. HCTA has been synthesized using various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of HCTA is not fully understood. However, studies have shown that HCTA inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. HCTA has also been shown to induce oxidative stress, which plays a crucial role in its anticancer activity.
Biochemical and Physiological Effects:
HCTA has been shown to have various biochemical and physiological effects. Studies have shown that HCTA has antioxidant properties and can scavenge free radicals. HCTA has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
HCTA has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has shown promising results in various scientific research applications. However, HCTA has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on HCTA. One potential direction is to study the compound's potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to investigate the mechanism of action of HCTA and its interactions with other molecules. Additionally, future studies could explore the potential of HCTA as a drug candidate and its pharmacokinetics and toxicity in vivo.
Conclusion:
In conclusion, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide is a promising chemical compound that has shown potential applications in various scientific research fields. The synthesis method is simple and efficient, and the compound has shown promising results in anticancer research. Further studies are needed to fully understand the mechanism of action of HCTA and its potential applications in other diseases.
Méthodes De Synthèse
HCTA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-hydroxyaniline and 4-methoxyphenylacryloyl chloride in the presence of carbon disulfide and triethylamine. The reaction proceeds smoothly under mild conditions, and the product is obtained in high yield and purity.
Applications De Recherche Scientifique
HCTA has shown potential applications in various scientific research fields. The compound has been extensively studied for its anticancer properties. In vitro studies have shown that HCTA inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. HCTA has also been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis.
Propriétés
IUPAC Name |
(E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-13-9-6-12(7-10-13)8-11-16(21)19-17(23)18-14-4-2-3-5-15(14)20/h2-11,20H,1H3,(H2,18,19,21,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFYBXPGXIWVOW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyphenyl)-N'-[3-(4-methoxyphenyl)acryloyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5799268.png)
![{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5799271.png)
![N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5799278.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5799307.png)
![2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5799319.png)

